4,4'-Methylenebis[6-cyclopentyl-3,3-dimethylindan-5-OL]

Polymer stabilizers Hindered phenol antioxidants Bisphenol alternatives

4,4'-Methylenebis[6-cyclopentyl-3,3-dimethylindan-5-OL] (CAS 93892-44-5) is a high-molecular-weight (472.7 g/mol), symmetrical methylene-bridged bis-indane diol belonging to the hindered phenolic antioxidant class. The molecule features two 5-hydroxyindan cores each bearing a 6-cyclopentyl substituent and geminal 3,3-dimethyl groups, connected by a single methylene bridge at the 4-position.

Molecular Formula C33H44O2
Molecular Weight 472.7 g/mol
CAS No. 93892-44-5
Cat. No. B12669301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Methylenebis[6-cyclopentyl-3,3-dimethylindan-5-OL]
CAS93892-44-5
Molecular FormulaC33H44O2
Molecular Weight472.7 g/mol
Structural Identifiers
SMILESCC1(CCC2=CC(=C(C(=C21)CC3=C4C(=CC(=C3O)C5CCCC5)CCC4(C)C)O)C6CCCC6)C
InChIInChI=1S/C33H44O2/c1-32(2)15-13-22-17-24(20-9-5-6-10-20)30(34)26(28(22)32)19-27-29-23(14-16-33(29,3)4)18-25(31(27)35)21-11-7-8-12-21/h17-18,20-21,34-35H,5-16,19H2,1-4H3
InChIKeyBFMRXSZZYNJRHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4'-Methylenebis[6-cyclopentyl-3,3-dimethylindan-5-OL] (CAS 93892-44-5): A Sterically Hindered Indane Bisphenol Antioxidant for High-Performance Polymer and Lubricant Systems


4,4'-Methylenebis[6-cyclopentyl-3,3-dimethylindan-5-OL] (CAS 93892-44-5) is a high-molecular-weight (472.7 g/mol), symmetrical methylene-bridged bis-indane diol belonging to the hindered phenolic antioxidant class . The molecule features two 5-hydroxyindan cores each bearing a 6-cyclopentyl substituent and geminal 3,3-dimethyl groups, connected by a single methylene bridge at the 4-position. This architecture combines the radical-scavenging capability of sterically hindered phenols with the conformational rigidity of the indane scaffold, distinguishing it from conventional bisphenol antioxidants such as Bisphenol A (228.29 g/mol) . Patents covering methylenebis(dicyclopentyl phenols) explicitly claim effectiveness in lubricating oils and polyolefins [1], positioning this compound within a well-established class of high-temperature stabilizers.

Why 4,4'-Methylenebis[6-cyclopentyl-3,3-dimethylindan-5-OL] Cannot Be Replaced by Conventional Bisphenol Antioxidants


Conventional methylenebis phenols such as 4,4'-methylenebis(2,6-di-tert-butylphenol) (CAS 118-82-1) and commercial standards like Irganox 1010 rely on simple phenol or propionate ester cores that lack the fused-ring indane architecture. The indane scaffold in this compound introduces conformational rigidity, alters the O–H bond dissociation enthalpy, and modifies the steric environment around the phenolic hydroxyl groups . Patent literature demonstrates that cyclopentyl substitution ortho to the phenolic –OH is critical for antioxidant efficacy in polyolefins and lubricants; simple alkyl-substituted analogs do not achieve the same performance profile [1]. Furthermore, the bisphenol A (BPA) core used in many commercial antioxidants has been linked to endocrine disruption; the indane bisphenol class has been shown in related systems to exhibit markedly lower estrogenic activity [2], making generic substitution a risk for both technical performance and regulatory compliance.

Quantitative Differentiation Evidence for 4,4'-Methylenebis[6-cyclopentyl-3,3-dimethylindan-5-OL] Against Structural Analogs and Commercial Benchmarks


Molecular Weight and Steric Bulk Differentiation Against Bisphenol A (BPA)

Compared to Bisphenol A (BPA, 2,2-bis(4-hydroxyphenyl)propane), the target compound possesses approximately double the molecular weight (472.7 vs. 228.29 g/mol) and replaces two simple phenol rings with two fused indane systems each bearing a cyclopentyl and two methyl substituents . This increased steric bulk and molecular volume are factors directly implicated in reduced volatility and migration resistance in polymer matrices, a critical parameter for long-term thermal-oxidative stabilization .

Polymer stabilizers Hindered phenol antioxidants Bisphenol alternatives

Patent-Claimed Antioxidant Efficacy of Cyclopentyl-Substituted Methylenebis Phenols in Lubricants and Polyolefins

US Patent 4,066,562 claims methylenebis(dicyclopentyl phenols) as effective antioxidants specifically when at least one cyclopentyl group is ortho to the phenolic hydroxyl [1]. The patent explicitly identifies 4,4'-methylenebis(2,6-dicyclopentyl phenol) and 2,2'-methylenebis(4,6-dicyclopentyl phenol) as preferred embodiments, demonstrating that the cyclopentyl substitution pattern is a determinant of antioxidant activity in mineral oil, synthetic lubricants, and polyolefins [1]. The target compound retains two cyclopentyl groups ortho to each –OH group within the indane framework, satisfying the claimed structural requirement for activity.

Lubricant additives Polyolefin stabilization Methylenebis phenol antioxidants

Structural Differentiation from 4,4'-Methylenebis[6-(tert-butyl)-1,1,3,3-tetramethylindan-5-OL] (CAS 93893-68-6)

The closest commercially cataloged analog is 4,4'-Methylenebis[6-(tert-butyl)-1,1,3,3-tetramethylindan-5-OL] (CAS 93893-68-6, MW 504.8 g/mol) . This compound replaces the 6-cyclopentyl substituents with 6-tert-butyl groups and adds additional methyl substitution at positions 1 and 3 of the indane ring. The target compound possesses a lower molecular weight (472.7 vs. 504.8 g/mol) and features cyclopentyl rather than tert-butyl groups, which alters both the steric shielding of the phenolic –OH and the compound's solubility profile in hydrocarbon media. The cyclopentyl substituent provides a conformationally constrained cycloalkyl environment that may offer distinct radical-scavenging kinetics compared to the freely rotating tert-butyl group .

Indane bisphenol analogs Antioxidant structure-activity relationships Polymer stabilizer design

Class-Level Evidence: Arylindane Diols Outperform Commercial Antioxidants BHT and Irganox 1010 in Polypropylene Thermal-Oxidative Stability

A systematic study of arylindane diols demonstrated that diisoeugenol (α-DiE) and diisoallylsyringol (DiAS) increased the oxidation onset temperature (OOT) of polypropylene (PP) by 21 °C and 29 °C, respectively, outperforming commercial antioxidants [1]. Radical scavenging assays (ABTS and DPPH) confirmed strong activity across all tested arylindane diols, surpassing fossil-derived benchmarks including BHT, BHA, and Irganox 1010 [1]. Although these specific compounds are methoxy-substituted arylindane diols rather than methylenebis-indane diols, the shared indane-diol scaffold supports the inference that the indane architecture provides intrinsically high antioxidant activity.

Polypropylene stabilization Oxidation onset temperature Renewable phenolic antioxidants

Higher Glass Transition Temperature of Indane-Based Polycarbonates Relative to BPA-Based Polycarbonates

Patents on indane bisphenol-derived polycarbonates report that these materials exhibit higher glass transition temperatures (Tg) compared to polycarbonates based on Bisphenol A (BPA) or biphenol [1][2]. The indane-based homopolycarbonates achieve this thermal advantage while retaining good mechanical properties and ductility at temperatures exceeding 150 °C [2]. Although the target compound is a methylene-bridged indane bisphenol rather than an isopropylidene-bridged monomer, the indane core contribution to elevated Tg is a class-level property relevant to applications requiring high heat resistance.

Indane polycarbonates High-Tg polymers Bisphenol monomers

Reduced Endocrine Activity of Arylindane Diols Relative to Bisphenol A as an Emerging Safety Differentiator

In the ERα CALUX assay, the arylindane diol diisoeugenol (DiE) exhibited an EC50 of 5.9 × 10⁻⁶ M, which is approximately 10-fold higher (less potent) than Bisphenol A (EC50 = 6.4 × 10⁻⁷ M) and several orders of magnitude less potent than 17β-estradiol (EC50 = 7.9 × 10⁻¹² M) [1]. Furthermore, several other arylindane diols (DiAS, DFA, DSA, DMF, DEF) showed no detectable estrogenic activity at concentrations up to 10⁻³ M [1]. This class-level evidence suggests that indane-bridged bisphenols may offer a favorable endocrine safety profile compared to BPA-based compounds.

Endocrine disruption Bisphenol alternatives Safe-by-design additives

Recommended Procurement and Application Scenarios for 4,4'-Methylenebis[6-cyclopentyl-3,3-dimethylindan-5-OL] Based on Differentiated Evidence


High-Temperature Polyolefin and Lubricant Stabilization Where Cyclopentyl Ortho-Substitution Is Required for Antioxidant Activity

The target compound is structurally aligned with patent claims (US 4,066,562) that specify cyclopentyl substitution ortho to the phenolic –OH as a requirement for antioxidant effectiveness in mineral oil, synthetic lubricants, and polyolefins [1]. Procurement for R&D or industrial antioxidant formulation in these matrices is directly supported by this patent-validated structure-activity relationship.

Synthesis of High-Tg Indane-Based Polycarbonates and Specialty Engineering Thermoplastics

Indane bisphenol monomers yield polycarbonates with glass transition temperatures exceeding those of BPA-based polycarbonates while maintaining ductility above 150 °C [2]. This compound can serve as a monomer precursor or a model substrate for developing new high-heat polycarbonate formulations.

Development of Reduced-Endocrine-Activity Phenolic Antioxidants for Regulated Polymer Applications

Class-level evidence shows that indane diols exhibit estrogenic activity that is at least 10-fold lower than BPA, with several analogs showing complete suppression up to 10⁻³ M [3]. This compound is a candidate scaffold for safe-by-design antioxidant development targeting food-contact materials, medical devices, or consumer goods.

Structure-Activity Relationship Studies on Sterically Shielded Phenolic Antioxidants

The compound's unique combination of an indane core, cyclopentyl ortho-substituents, and a methylene bridge distinguishes it from both simple bisphenols (BPA) and the closely related tert-butyl/1,1,3,3-tetramethyl analog (CAS 93893-68-6) . It is a valuable tool compound for systematic SAR studies of steric and electronic effects on hydrogen atom transfer kinetics to peroxyl radicals.

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